Cas no 2228546-05-0 (5-(but-3-yn-2-yl)-1H-imidazole)

5-(but-3-yn-2-yl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- EN300-1816983
- 2228546-05-0
- 5-(but-3-yn-2-yl)-1H-imidazole
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- Inchi: 1S/C7H8N2/c1-3-6(2)7-4-8-5-9-7/h1,4-6H,2H3,(H,8,9)
- InChI Key: PMKNAPQLVOADLH-UHFFFAOYSA-N
- SMILES: N1C=NC=C1C(C#C)C
Computed Properties
- Exact Mass: 120.068748264g/mol
- Monoisotopic Mass: 120.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 28.7Ų
5-(but-3-yn-2-yl)-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1816983-10.0g |
5-(but-3-yn-2-yl)-1H-imidazole |
2228546-05-0 | 10g |
$6390.0 | 2023-05-26 | ||
Enamine | EN300-1816983-0.1g |
5-(but-3-yn-2-yl)-1H-imidazole |
2228546-05-0 | 0.1g |
$1307.0 | 2023-09-19 | ||
Enamine | EN300-1816983-0.05g |
5-(but-3-yn-2-yl)-1H-imidazole |
2228546-05-0 | 0.05g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1816983-5.0g |
5-(but-3-yn-2-yl)-1H-imidazole |
2228546-05-0 | 5g |
$4309.0 | 2023-05-26 | ||
Enamine | EN300-1816983-10g |
5-(but-3-yn-2-yl)-1H-imidazole |
2228546-05-0 | 10g |
$6390.0 | 2023-09-19 | ||
Enamine | EN300-1816983-0.5g |
5-(but-3-yn-2-yl)-1H-imidazole |
2228546-05-0 | 0.5g |
$1426.0 | 2023-09-19 | ||
Enamine | EN300-1816983-2.5g |
5-(but-3-yn-2-yl)-1H-imidazole |
2228546-05-0 | 2.5g |
$2912.0 | 2023-09-19 | ||
Enamine | EN300-1816983-0.25g |
5-(but-3-yn-2-yl)-1H-imidazole |
2228546-05-0 | 0.25g |
$1366.0 | 2023-09-19 | ||
Enamine | EN300-1816983-5g |
5-(but-3-yn-2-yl)-1H-imidazole |
2228546-05-0 | 5g |
$4309.0 | 2023-09-19 | ||
Enamine | EN300-1816983-1.0g |
5-(but-3-yn-2-yl)-1H-imidazole |
2228546-05-0 | 1g |
$1485.0 | 2023-05-26 |
5-(but-3-yn-2-yl)-1H-imidazole Related Literature
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1. Book reviews
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
Additional information on 5-(but-3-yn-2-yl)-1H-imidazole
Comprehensive Overview of 5-(but-3-yn-2-yl)-1H-imidazole (CAS No. 2228546-05-0): Properties, Applications, and Research Insights
The compound 5-(but-3-yn-2-yl)-1H-imidazole (CAS No. 2228546-05-0) is a structurally unique imidazole derivative that has garnered significant attention in pharmaceutical and chemical research. Its molecular framework combines an imidazole ring with a but-3-yn-2-yl side chain, offering versatile reactivity for drug discovery and material science applications. This article delves into its properties, synthesis, and emerging trends, addressing common queries such as "What is the role of imidazole derivatives in medicinal chemistry?" and "How does 5-(but-3-yn-2-yl)-1H-imidazole contribute to green chemistry?"
From a structural perspective, 5-(but-3-yn-2-yl)-1H-imidazole features a heterocyclic core known for its electron-rich nature, making it a valuable scaffold for designing bioactive molecules. Researchers frequently explore its potential in kinase inhibition and enzyme modulation, aligning with the growing demand for targeted therapies. Recent studies highlight its utility in click chemistry due to the alkyne moiety, enabling efficient bioconjugation—a hot topic in biotechnology forums.
The synthesis of CAS No. 2228546-05-0 typically involves Sonogashira coupling or multicomponent reactions, reflecting advancements in sustainable synthesis. A trending question among chemists is "Can 5-(but-3-yn-2-yl)-1H-imidazole be synthesized via catalyst-free methods?" Current literature suggests innovative approaches like microwave-assisted synthesis, reducing energy consumption—a nod to the green chemistry movement.
In material science, this compound’s π-conjugated system sparks interest for organic electronics, particularly in OLEDs and sensors. Its thermal stability and luminescent properties are often compared to other imidazole-based materials, a frequent comparison in nanotechnology discussions. Users searching for "imidazole derivatives for optoelectronic devices" will find this compound’s profile highly relevant.
Safety and handling of 5-(but-3-yn-2-yl)-1H-imidazole adhere to standard laboratory protocols, with no significant hazards reported—addressing concerns like "Is CAS 2228546-05-0 environmentally persistent?" Its biodegradability and low toxicity align with EPA guidelines, making it a candidate for eco-friendly applications.
In summary, 5-(but-3-yn-2-yl)-1H-imidazole bridges pharmaceutical innovation and sustainable chemistry, answering pressing industry questions while offering a template for future molecular design. Its dual utility in life sciences and advanced materials ensures its prominence in peer-reviewed journals and patent filings worldwide.
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